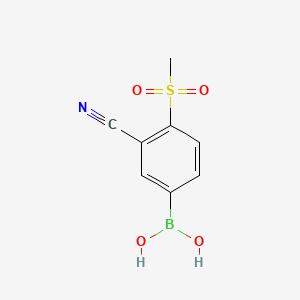
(3-Cyano-4-methanesulfonylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyano-4-methanesulfonylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano and methanesulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-methanesulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow setups and other scalable techniques can be employed to ensure efficient and high-yield production . The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the industrial synthesis.
化学反应分析
Types of Reactions
(3-Cyano-4-methanesulfonylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and methanesulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce phenols.
科学研究应用
(3-Cyano-4-methanesulfonylphenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of advanced materials, such as polymers and sensors.
Biological Research: Studied for its interactions with biological molecules and potential therapeutic applications.
作用机制
The mechanism of action of (3-Cyano-4-methanesulfonylphenyl)boronic acid in various applications involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, thereby modulating their activity .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the cyano and methanesulfonyl groups, making it less reactive in certain applications.
4-Formylphenylboronic Acid: Contains a formyl group instead of the cyano and methanesulfonyl groups, leading to different reactivity and applications.
Uniqueness
(3-Cyano-4-methanesulfonylphenyl)boronic acid is unique due to the presence of both cyano and methanesulfonyl groups, which enhance its reactivity and versatility in various chemical reactions
属性
分子式 |
C8H8BNO4S |
|---|---|
分子量 |
225.03 g/mol |
IUPAC 名称 |
(3-cyano-4-methylsulfonylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BNO4S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,1H3 |
InChI 键 |
OPJJANUIXFWDNZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-{3-formylbicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B13481849.png)
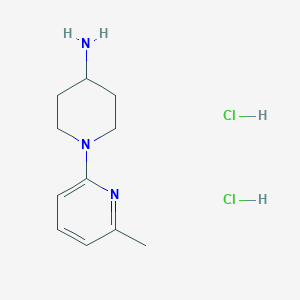

![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)


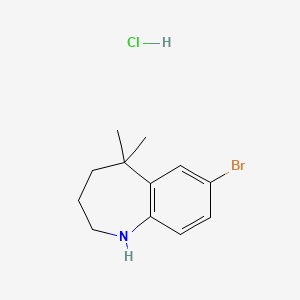
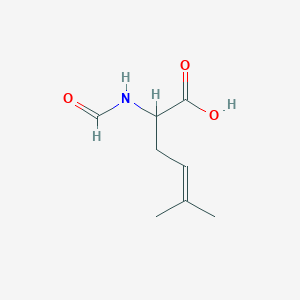

![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
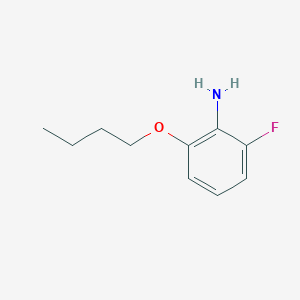
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)

